8-Amino-1,7-naphthyridine-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N4O |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
8-amino-1,7-naphthyridine-5-carboxamide |
InChI |
InChI=1S/C9H8N4O/c10-8-7-5(2-1-3-12-7)6(4-13-8)9(11)14/h1-4H,(H2,10,13)(H2,11,14) |
InChI Key |
YIXBBFDMVYHJJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C(=O)N)N)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Amino 1,7 Naphthyridine 5 Carboxamide and Its Scaffolds
Strategies for 1,7-Naphthyridine (B1217170) Core Construction
The assembly of the bicyclic 1,7-naphthyridine core is the foundational step in the synthesis of the target compound. The literature presents several effective strategies, including intramolecular cyclizations and metal-catalyzed bond formations.
Cyclization reactions are a cornerstone of naphthyridine synthesis, typically involving the construction of the second pyridine (B92270) ring onto a pre-existing pyridine moiety. These methods often utilize substituted aminopyridines as key starting materials.
One of the most prominent methods is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or malonate derivative). While widely used for various quinoline (B57606) and naphthyridine isomers, its application to the 1,7-naphthyridine system requires a pyridine precursor with an amino group and a carbonyl group in a 3,4-relationship.
Analogous well-established cyclization strategies for other naphthyridine isomers, such as the Skraup and Gould-Jacobs reactions, provide a conceptual framework. The Gould-Jacobs reaction, for instance, proceeds through the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization to form a hydroxynaphthyridine core, which can be further functionalized. nih.gov Specifically, the reaction between 3-aminopyridine (B143674) and diethyl methylenemalonate, followed by thermal cyclization, yields a 1,5-naphthyridine (B1222797) skeleton. nih.gov The relative ease of cyclization of different aminopyridine derivatives has been a subject of study, influencing the choice of starting materials and reaction conditions for synthesizing specific naphthyridine isomers. pismin.com
The development of efficient synthetic routes to the 1,7-naphthyridine system was historically challenging, which limited the exploration of its chemistry for a considerable period. clockss.org Modern approaches have overcome many of these early difficulties, enabling more reliable construction of the core structure.
Table 1: Overview of Classical Cyclization Reactions for Naphthyridine Synthesis
| Reaction Name | Starting Materials | Key Intermediate/Product | Reference |
| Friedländer Annulation | 3-Amino-4-formylpyridine, Active methylene compound | Substituted 1,7-Naphthyridine | General Method |
| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl methylenemalonate | 4-Hydroxy-1,5-naphthyridine-3-carboxylate | nih.gov |
| Skraup Reaction | 3-Aminopyridine, Glycerol, Oxidizing agent | 1,5-Naphthyridine | nih.gov |
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been successfully employed in the synthesis and functionalization of the 1,7-naphthyridine scaffold. nih.gov
This approach can be used to assemble the second ring through an intramolecular cyclization or to build a complex precursor that subsequently cyclizes. More commonly, palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations are used to introduce substituents onto a pre-formed naphthyridine core. For instance, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been achieved using an extended series of palladium-catalyzed cross-coupling reactions, demonstrating the versatility of this method for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
The general catalytic cycle for a Suzuki cross-coupling, a frequently used reaction, involves three key steps:
Oxidative Addition: The aryl halide (e.g., a bromo-substituted pyridine precursor) adds to the Pd(0) catalyst.
Transmetalation: The organic group from an organoboron compound is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com
This strategy allows for the late-stage introduction of molecular complexity, which is highly advantageous in medicinal chemistry.
To synthesize derivatives like 8-amino-1,7-naphthyridine-5-carboxamide, it is crucial to incorporate a carboxyl group or its precursor at the C5 position. This can be achieved by selecting starting materials that already contain this functionality.
A notable strategy involves starting with 3-formylpicolinic acid. researchgate.net This compound serves as a pyridine building block containing both the formyl group necessary for cyclization and the carboxylic acid group at the desired position. Through a two-step heterocyclization process, this starting material can be converted into a pyrano[3,4-b]pyridin-8-one intermediate. researchgate.net This intermediate contains the core structure and the precursor to the second pyridine ring. Subsequent reaction with ammonia (B1221849) converts the pyrone ring into a pyridone, yielding a 1,7-naphthyridin-8(7H)-one scaffold with the carboxylic acid group intact at C5. researchgate.net
This approach is powerful as it establishes the required substitution pattern early in the synthetic sequence. The resulting 1,7-naphthyridine-5-carboxylic acid is a key intermediate that can be further elaborated, for example, by converting the carboxylic acid to a carboxamide and functionalizing the C8 position.
In recent years, ionic liquids (ILs) have emerged as environmentally friendly solvents and catalysts for a variety of organic transformations. nih.gov Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to traditional volatile organic solvents. nih.gov
The synthesis of naphthyridine scaffolds has been successfully achieved using ionic liquid-catalyzed reactions, particularly the Friedländer reaction. nih.govacs.orgnih.gov In this context, basic ionic liquids such as [Bmmim][Im] can act as both the reaction medium and the catalyst, promoting the condensation of an o-aminopyridinecarboxaldehyde with a ketone or other active methylene compound. nih.govacs.org This methodology offers several advantages, including high yields, mild reaction conditions, and the ability to reuse the ionic liquid catalyst without significant loss of activity. nih.gov While many published examples focus on the synthesis of the 1,8-naphthyridine (B1210474) isomer, the principles are directly applicable to the construction of the 1,7-naphthyridine core from appropriate precursors. nih.govacs.orgnih.govacs.org The use of ILs aligns with the principles of green chemistry, offering a more sustainable route to these important heterocyclic systems. tandfonline.com
Table 2: Ionic Liquid-Catalyzed Friedländer Synthesis of 1,8-Naphthyridines
| Ionic Liquid Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Bmmim][Im] | 2-amino-3-pyridinecarboxaldehyde, Desoxybenzoin | 50 | 24 | 93 | acs.org |
| [Bmmim][Im] | 2-amino-3-pyridinecarboxaldehyde, Cyclohexanone | 50 | 24 | 78 | acs.org |
| [Bmmim][OH] | 2-amino-3-pyridinecarboxaldehyde, Desoxybenzoin | 50 | 24 | 85 | acs.org |
Note: Data is for the analogous 1,8-naphthyridine synthesis, illustrating the utility of the methodology.
Functional Group Introduction and Modification at the 8-Amino and 5-Carboxamide Positions
Once the 1,7-naphthyridine-5-carboxylic acid core is constructed, the final steps involve introducing the amino group at the C8 position and converting the carboxylic acid at C5 into a carboxamide.
The introduction of an amino group at the C8 position of the 1,7-naphthyridine ring is a key transformation. A highly effective and versatile method involves the functionalization of a 1,7-naphthyridin-8(7H)-one intermediate, which is readily accessible from the cyclization strategies described previously (see Section 2.1.3).
The pyridone oxygen can be converted into a more reactive leaving group, such as a triflate (OTf). This is typically accomplished by reacting the 1,7-naphthyridin-8(7H)-one with triflic anhydride. researchgate.net The resulting 8-triflyloxy-1,7-naphthyridine is an excellent substrate for nucleophilic aromatic substitution (SNA_r) reactions. The electron-withdrawing nature of the naphthyridine ring system activates the C8 position towards nucleophilic attack, and the triflate group is an excellent leaving group. Subsequent reaction with a source of ammonia or a protected amine readily displaces the triflate group to furnish the desired 8-amino-1,7-naphthyridine derivative. researchgate.net This two-step sequence is efficient and allows for the introduction of a wide variety of amino substituents by simply changing the amine nucleophile. researchgate.net
Carboxamide Formation at the 5-Position (e.g., from carboxylic acid precursors)
The introduction of a carboxamide group at the 5-position of the 1,7-naphthyridine ring is a critical step in the synthesis of the target compound. This transformation is typically achieved by converting a precursor, such as a carboxylic acid or its ester derivative, into the primary amide. The direct amidation of the corresponding 8-amino-1,7-naphthyridine-5-carboxylic acid is a common and straightforward approach.
This reaction involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine, typically ammonia or an ammonia equivalent for a primary carboxamide. A variety of coupling agents can be employed to mediate this transformation, each with its own advantages in terms of reaction conditions, yield, and suppression of side reactions. Standard peptide coupling reagents are often utilized for this purpose. The general scheme involves reacting the carboxylic acid with the amine in the presence of a coupling agent and a non-nucleophilic base in an inert solvent.
For example, a mixture of the carboxylic acid precursor, an amine source, and a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) can be stirred in a solvent such as DMF (Dimethylformamide) to yield the desired carboxamide.
Table 1: Common Coupling Agents for Carboxamide Formation This table is interactive. Click on the headers to sort.
| Coupling Agent | Additive | Base | Typical Solvent | Notes |
|---|---|---|---|---|
| HATU | None | DIPEA, Et3N | DMF, CH2Cl2 | Highly efficient, low racemization. |
| EDC | HOBt, HOAt | DIPEA, NMM | DMF, CH2Cl2 | Commonly used, cost-effective. |
| SOCl2 | None | None | Toluene, DCM | Forms acyl chloride in situ; requires careful handling. |
Selective Halogenation and Other Substitutions on the 1,7-Naphthyridine Ring
Selective functionalization of the 1,7-naphthyridine ring is essential for creating diverse analogues and for introducing reactive handles for further chemical modifications. Halogenation, particularly bromination and chlorination, is a key strategy for this purpose. The position of halogenation is dictated by the electronic properties of the naphthyridine ring system and the reaction conditions employed.
Electrophilic aromatic substitution reactions are commonly used for halogenation. For instance, selective bromination at the C5 position of a substituted naphthyridine has been achieved using N-bromosuccinimide (NBS) in an appropriate solvent. nih.gov The regioselectivity of this reaction can be influenced by the existing substituents on the ring, which can direct the incoming electrophile to a specific position.
Other substitution reactions can also be performed. For example, once a halogen is in place, it can be replaced by other functional groups through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of carbon-based or nitrogen-based substituents. Furthermore, converting hydroxyl groups on the ring into triflates provides a versatile intermediate that can be easily substituted by various nucleophiles, including amines, to build complex derivatives. researchgate.net
Table 2: Reagents for Selective Substitution on Naphthyridine Rings This table is interactive. Click on the headers to sort.
| Reagent | Reaction Type | Target Position | Reference Example |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Electrophilic Bromination | C5 | Used for bromination of a 1,6-naphthyridine (B1220473) core. nih.gov |
| N-Chlorosuccinimide (NCS) | Electrophilic Chlorination | Varies | General reagent for chlorination of electron-rich heterocycles. |
| Triflic Anhydride (Tf2O) | O-Sulfonylation | Hydroxyl groups | Converts pyridone fragment to a reactive triflate. researchgate.net |
Advanced Synthetic Approaches to this compound Analogues
The development of advanced synthetic methods allows for the efficient construction of complex analogues of this compound. These approaches often involve multi-step sequences that build the heterocyclic core from simpler precursors or employ sophisticated catalytic systems to achieve high selectivity.
One advanced strategy involves a multi-step heterocyclization process. This can begin with a substituted pyridine derivative, such as 3-formylpicolinic acid, which undergoes successive cyclizations to first form a pyrone fragment. This pyrone ring can then be converted into a pyridone by reacting it with ammonia under pressure. Subsequent functionalization, such as conversion to a triflate followed by nucleophilic substitution with an amine, yields the desired 8-amino-1,7-naphthyridine scaffold. researchgate.net
Another powerful technique for generating analogues is the selective hydrogenation of the naphthyridine ring system. acs.org Depending on the catalyst used, it is possible to selectively reduce either of the two pyridine rings within the 1,7-naphthyridine core. For instance, palladium-based catalysts may favor the hydrogenation of one ring, while ruthenium-based catalysts may selectively reduce the other. acs.orgresearchgate.net This provides access to a range of partially saturated tetrahydronaphthyridine analogues, significantly expanding the structural diversity of the compound library. This method is particularly valuable for exploring the three-dimensional chemical space around the core scaffold.
Table 3: Catalysts for Selective Hydrogenation of Naphthyridines This table is interactive. Click on the headers to sort.
| Catalyst System | Selectivity | Substrate Scope | Reference |
|---|---|---|---|
| Palladium (e.g., Pd/C) | Favors hydrogenation of one specific ring. | Broad applicability to various naphthyridine isomers. | acs.org |
Structure Activity Relationship Sar Studies of Naphthyridine Carboxamides
Influence of Substituents on the Naphthyridine Core on Biological Activity
The naphthyridine scaffold is a versatile framework in drug discovery, and its biological activity can be finely tuned by the introduction of various substituents. nih.gov For instance, in the context of 1,6-naphthyridines, incorporating a cyclic urea (B33335) pharmacophore by constraining the 7,8-positions can lead to potent c-Met kinase inhibitors. nih.gov A comprehensive SAR study on such compounds revealed that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were essential for effective Met inhibition. nih.gov Further enhancement in potency was achieved by introducing a 4'-carboxamide phenoxy group at the C-5 position. nih.gov
In the case of 1,8-naphthyridine (B1210474) derivatives, modifications at the C-3 position with various secondary amines have been shown to improve binding efficiency and potency towards the Adenosine A2A receptor. nih.gov The introduction of a cyclopropyl (B3062369) group into fluorinated 1,8-naphthyridine derivatives has also yielded compounds with significant antimicrobial activity. mdpi.com Specifically, a bromine atom at the C-6 position of the 1,8-naphthyridine scaffold has been found to enhance antibacterial activity against B. subtilis. mdpi.com
Table 1: Influence of Substituents on Naphthyridine Core Activity
| Naphthyridine Core | Position of Substitution | Substituent | Effect on Biological Activity |
|---|---|---|---|
| 1,6-Naphthyridine (B1220473) | N-1 | Alkyl with terminal amino group | Essential for c-Met kinase inhibition nih.gov |
| 1,6-Naphthyridine | N-3 | Hydrophobic substituted benzyl | Essential for c-Met kinase inhibition nih.gov |
| 1,6-Naphthyridine | C-5 | 4'-carboxamide phenoxy | Significantly improved potency nih.gov |
| 1,8-Naphthyridine | C-3 | Secondary amines | Enhanced binding to Adenosine A2A receptor nih.gov |
| 1,8-Naphthyridine | C-6 | Bromine | Enhanced antibacterial activity mdpi.com |
Role of the 8-Amino Moiety in Molecular Interactions and Biological Efficacy
The amino group is a key functional group in many biologically active molecules, capable of forming hydrogen bonds and participating in electrostatic interactions. In the context of 2-amino-1,8-naphthyridine, the amino group plays a crucial role in its binding to nucleic acids. nih.gov Protonation of a ring nitrogen at near-neutral pH creates a hydrogen bonding donor-donor-acceptor (D-D-A) alignment, which is complementary to the acceptor-acceptor-donor (A-A-D) arrangement of cytosine, facilitating binding. nih.gov
While the specific role of the 8-amino group in 8-Amino-1,7-naphthyridine-5-carboxamide has not been explicitly detailed in available literature, its position suggests it could be critical for molecular recognition and binding to biological targets. The 8-amino group could act as a hydrogen bond donor, forming crucial interactions with amino acid residues in a protein's active site. The basicity of the amino group could also lead to protonation under physiological conditions, allowing for ionic interactions that could anchor the molecule to its target.
Impact of the 5-Carboxamide Group on Bioactivity
The carboxamide group is a common feature in many therapeutic agents and is known to participate in hydrogen bonding, which is vital for drug-receptor interactions. In the realm of 1,6-naphthyridine derivatives, the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore has been identified as a potent inhibitor of HIV-1 integrase. nih.gov This highlights the importance of the carboxamide moiety in the biological activity of this class of compounds.
For 1,8-naphthyridine-3-carboxamide derivatives, it has been reported that those with a spacer group exhibit good cytotoxicity and anti-inflammatory activity. researchgate.net This suggests that the nature and length of the substituent attached to the carboxamide nitrogen are critical for modulating these activities. Modifications at this position can influence the molecule's orientation within a binding pocket and its ability to form key interactions.
Table 2: Impact of Carboxamide Group on Bioactivity of Naphthyridines
| Naphthyridine Derivative | Position of Carboxamide | Biological Activity | Reference |
|---|---|---|---|
| 8-hydroxy-(1,6)-naphthyridine-7-carboxamide | C-7 | HIV-1 integrase inhibition | nih.gov |
| 1,8-naphthyridine-3-carboxamide | C-3 | Cytotoxicity, Anti-inflammatory | researchgate.net |
Positional Isomerism Effects on SAR (e.g., comparison with 1,6- and 1,8-naphthyridine carboxamides)
The arrangement of nitrogen atoms within the bicyclic naphthyridine core significantly influences the molecule's electronic distribution, physicochemical properties, and three-dimensional shape. These differences, in turn, have a profound impact on the SAR of naphthyridine derivatives. mdpi.com
For instance, 1,8-naphthyridine-based compounds have been extensively studied and are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.comdntb.gov.ua The SAR of 1,8-naphthyridine-3-carboxamides has shown that substituents at various positions can drastically alter their cytotoxic and anti-inflammatory profiles. researchgate.net
Similarly, 1,6-naphthyridine derivatives have been developed as potent inhibitors of various enzymes, such as c-Met kinase and HIV-1 integrase. nih.govnih.gov The SAR of 8-hydroxy-1,6-naphthyridine-7-carboxamides demonstrates the critical role of the substitution pattern for their antiviral activity. nih.gov
Biological Activities and Mechanistic Investigations
Antimicrobial and Antibacterial Activities
The antimicrobial properties of naphthyridine derivatives are well-documented, with a particular focus on their efficacy against a spectrum of bacterial pathogens. The core mechanism of action often involves the inhibition of essential bacterial enzymes responsible for maintaining DNA topology.
Derivatives of the 1,7-naphthyridine (B1217170) scaffold have been identified as novel bacterial topoisomerase inhibitors (NBTIs). These compounds exert their antibacterial effects by targeting DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes in bacteria. These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, repair, and transcription.
The mechanism of NBTIs involves the stabilization of a cleavage complex between the topoisomerase and DNA. Unlike fluoroquinolones that typically stabilize double-strand DNA breaks, many NBTIs primarily stabilize single-strand DNA breaks. nih.gov This action effectively stalls the replication fork and leads to bacterial cell death. The potency of these inhibitors can be significant, with some analogues demonstrating inhibitory concentrations (IC₅₀) in the low nanomolar range against Staphylococcus aureus DNA gyrase. nih.gov For instance, certain p-halogenated phenyl derivatives have shown enhanced inhibition of S. aureus DNA gyrase. nih.gov
| Compound Analogue | Target Enzyme | Organism | IC₅₀ (µM) |
|---|---|---|---|
| p-dimethylaminophenyl derivative (9) | DNA Gyrase | S. aureus | 0.067 |
An intriguing aspect of some naphthyridine derivatives is their ability to modulate the activity of existing antibiotics, such as fluoroquinolones. nih.gov Fluoroquinolones also target bacterial DNA gyrase and topoisomerase IV. nih.gov However, due to distinct binding modes and mechanisms of action, NBTIs can often circumvent the resistance mechanisms that have developed against fluoroquinolones. nih.gov
Research has demonstrated that certain 1,8-naphthyridine (B1210474) derivatives, which share a structural relationship with the 1,7-naphthyridine core, can potentiate the activity of fluoroquinolones against multi-resistant bacterial strains. nih.gov Although these derivatives may not exhibit strong intrinsic antibacterial activity, when used in combination, they can significantly lower the minimum inhibitory concentration (MIC) of fluoroquinolones. nih.gov This synergistic effect is attributed to the chemical similarities and a potential dual-pronged attack on the bacterial topoisomerases or inhibition of bacterial resistance mechanisms. nih.gov This suggests a promising avenue for developing adjuvant therapies to combat drug-resistant infections.
Anticancer and Antitumor Potentials
In addition to their antimicrobial effects, naphthyridine-based compounds have emerged as promising candidates in the field of oncology. Their anticancer potential stems from their ability to interfere with the function of human topoisomerases and key kinases involved in cancer cell proliferation and survival.
Human topoisomerase II is a critical enzyme in eukaryotic cells, playing a vital role in resolving DNA tangles during replication and chromosome segregation. It is a well-established target for a variety of anticancer drugs. nih.govnih.gov Certain naphthyridine derivatives have been shown to function as topoisomerase II poisons, which trap the enzyme in a covalent complex with DNA, leading to double-strand breaks. nih.gov This DNA damage, if not repaired, can trigger apoptotic cell death in rapidly dividing cancer cells. nih.gov The antiproliferative activity of some 1,8-naphthyridines, for example, is believed to be related to topoisomerase II inhibition. researchgate.net
Kinases are a large family of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. Analogues of 1,7-naphthyridine have been investigated as inhibitors of various kinases, including Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). nih.govrsc.org
PIP4K2A is a lipid kinase that has been implicated in the growth of various tumors, particularly in the context of p53 mutations. acs.org Inhibition of PIP4K2A can lead to tumor growth inhibition through mechanisms that may involve the hyperactivation of AKT and reactive oxygen species-mediated apoptosis. acs.orgresearchgate.net The inhibitory activity of 1,7-naphthyridine analogues against PIP4K2A has been quantified, with some derivatives exhibiting IC₅₀ values in the micromolar to sub-micromolar range. nih.gov
| Compound Class | Target Kinase | IC₅₀ Range (µM) |
|---|---|---|
| 1,7-Naphthyridine Analogues | PIP4K2A | 0.066 to 18.0 |
A key outcome of the anticancer activity of many therapeutic agents is the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. Naphthyridine derivatives have been shown to induce these effects in various cancer cell lines.
For instance, pyrazolo-naphthyridine derivatives have been found to cause cell cycle arrest at the G0/G1 phase in cervical and breast cancer cells. nih.gov This arrest prevents the cells from progressing to the DNA synthesis (S) phase, thereby inhibiting proliferation. Following cell cycle arrest, these compounds can trigger apoptosis, which is characterized by morphological changes such as nuclear fragmentation and the activation of caspases. nih.gov The induction of apoptosis is often mediated through the intrinsic mitochondrial pathway, as evidenced by a decrease in mitochondrial membrane potential. nih.gov These findings underscore the potential of the naphthyridine scaffold in the development of new anticancer agents that can effectively control tumor growth by modulating fundamental cellular processes.
Antiviral Properties
Direct studies on the antiviral properties of 8-Amino-1,7-naphthyridine-5-carboxamide, specifically concerning its potential as an inhibitor of HIV-1 integrase or Human Cytomegalovirus (HCMV), are not prominently reported. However, research into analogous naphthyridine structures provides context for the potential antiviral activity of this chemical family.
For instance, derivatives of 8-hydroxy-1,6-naphthyridine-7-carboxamide have been identified as potent inhibitors of HIV-1 integrase. nih.govnih.gov These compounds are believed to chelate essential metal ions within the enzyme's active site, thereby disrupting the viral replication cycle. nih.gov The mechanism of action for these related compounds involves the inhibition of the strand transfer step in the integration of viral DNA into the host genome. nih.gov
In the context of HCMV, a different set of naphthyridine derivatives, specifically 8-hydroxy-1,6-naphthyridine-7-carboxamides , have been investigated. nih.gov These molecules have shown the ability to inhibit the pUL89 endonuclease, an enzyme crucial for viral genome packaging and cleavage in HCMV. nih.gov The inhibitory action is attributed to their metal-chelating properties within the enzyme's active site. nih.gov
It is important to emphasize that these findings pertain to structurally distinct, though related, molecules. The specific antiviral profile of this compound remains to be elucidated through dedicated research.
Anti-Inflammatory Effects
Specific research detailing the anti-inflammatory effects of this compound is limited. However, the broader class of naphthyridine derivatives has demonstrated significant anti-inflammatory potential. Studies on compounds such as 5-aminoimidazo[1,2-a] nih.govdovepress.comnaphthyridine-6-carboxamide and 5-amino nih.govnih.govresearchgate.nettriazolo[4,3-a] nih.govdovepress.comnaphthyridine-6-carboxamide have revealed potent anti-inflammatory activity in preclinical models. nih.govnih.gov
Furthermore, various 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their ability to modulate inflammatory responses, with some compounds showing promising activity. researchgate.net A novel 1,8-naphthyridine-2-carboxamide derivative was found to attenuate inflammatory responses by suppressing the generation of reactive oxygen species (ROS) and inhibiting the TLR4/Myd88/NF-κB signaling pathway in lipopolysaccharide-treated BV2 cells. mdpi.com
These examples underscore the potential of the naphthyridine scaffold as a source of anti-inflammatory agents. However, without direct experimental evidence, the anti-inflammatory properties of this compound cannot be confirmed.
Other Reported Biological Modulations
Investigations into other biological activities of this compound, such as antileishmanial, antioxidant, and antiallergic effects, are not well-documented in the current body of scientific literature.
Research on related naphthyridine structures has shown promise in these areas. For example, substituted 1,5- and 1,8-fused naphthyridines have been evaluated for their antileishmanial effects, with some derivatives demonstrating notable activity against Leishmania infantum. nih.govmdpi.com The 1,8-naphthyridine derivatives, in particular, showed greater leishmanicidal activity. nih.govmdpi.com
The general class of 1,8-naphthyridines has been explored for a wide range of biological activities, including antioxidant properties. However, specific data on the antioxidant capacity of this compound is not available.
Regarding antiallergic potential, there is a lack of specific studies on this compound.
Computational Chemistry and Theoretical Approaches
Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands, such as 8-Amino-1,7-naphthyridine-5-carboxamide, to the active site of a protein target. This method is instrumental in identifying potential biological targets and understanding the key intermolecular interactions—such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions—that govern molecular recognition.
Studies on related naphthyridine derivatives illustrate the utility of this approach. For instance, molecular docking has been employed to investigate 1,7-naphthyridine (B1217170) analogues as inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type-2 Alpha (PIP4K2A), a target linked to tumor inhibition. nih.gov These studies revealed that hydrogen bonding, pi-pi interactions, and pi-cation interactions are key factors modulating the binding of these inhibitors to the receptor. nih.gov Similarly, derivatives of 8-hydroxy-1,6-naphthyridine-7-carboxamide were docked into the active site of the human cytomegalovirus (HCMV) pUL89 endonuclease, confirming their binding at the active site. nih.gov In the field of antimicrobials, docking studies of 1,8-naphthyridine (B1210474) derivatives have shown that their mechanism may involve the inhibition of DNA gyrase or the NorA efflux pump in S. aureus. mdpi.com These examples underscore how molecular docking can elucidate the structural basis of activity for the naphthyridine scaffold, a process that is directly applicable to predicting targets and binding interactions for this compound.
| Naphthyridine Derivative Class | Protein Target | Key Findings from Docking |
| 1,7-Naphthyridine Analogues | PIP4K2A | High binding affinity is modulated by hydrogen bonding and pi-pi/pi-cation interactions. nih.gov |
| 8-Hydroxy-1,6-naphthyridine-7-carboxamides | HCMV pUL89 Endonuclease | Corroborated binding at the active site, supporting their role as inhibitors. nih.gov |
| Oxazole-incorporated 1,5-Naphthyridines | Not Specified (Anticancer) | Docking simulations validated potent anticancer activities by showing favorable interaction energies. nih.gov |
| 1,8-Naphthyridine-3-carboxylic Acid Derivatives | H1 Receptor | Performed to understand the molecular interaction and binding mode of the compounds in the active site. nih.gov |
| 1,8-Naphthyridine Sulphonamides | NorA efflux pump (S. aureus) | Docking studies suggested inhibition of the efflux pump as a mechanism to attenuate resistance. mdpi.com |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can determine a wide range of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
DFT has been successfully applied to various naphthyridine isomers to understand their electronic behavior. For example, DFT calculations were used to study novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, where the theoretical results supported the assignment of experimental electronic absorption spectra, identifying them as π→π* transitions. ias.ac.in In another study on 2,7-naphthyridine (B1199556) derivatives designed for non-linear optical (NLO) applications, DFT was used to show that substitutions on the parent naphthyridine ring resulted in smaller HOMO-LUMO energy gaps and higher NLO parameters. rsc.org Furthermore, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been employed to study the amine-imine tautomerization in a substituted 1,6-naphthyridine (B1220473), revealing that the amine tautomer is dominant in the gas phase. researchgate.net These studies demonstrate that DFT is a valuable tool for predicting the electronic characteristics and reactivity of the naphthyridine core, which can be extended to analyze this compound.
| Naphthyridine Derivative Studied | DFT Functional / Basis Set | Key Electronic Properties Investigated |
| Pyrrolo[1',5'-a]-1,8-naphthyridines | Not Specified | Supported assignment of λmax to π→π* transitions. ias.ac.in |
| 2,7-Naphthyridine Chromophores | DFT and TD-DFT | Calculated HOMO-LUMO energy gap and non-linear optical parameters. rsc.org |
| 5-amino-7-(pyrrolidin-1-yl)-1,6-naphthyridine | B3LYP / 6–311++G(d,p) | Studied amine-imine tautomerization, energetics, and electronic densities. researchgate.net |
| Benzo[h]chromeno[2,3-b] nih.govresearchgate.netnaphthyridine | B3LYP / 6-311G(d,p) | Calculated HOMO/LUMO energies, Mulliken atomic charges, and dipole moment. researchgate.net |
| Pyridine (B92270) and Naphthyridine Derivatives | DFT/B3LYP / 6-31G(d,p) | Optimized molecular structures and calculated steric minimized energies. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The naphthyridine scaffold has been the subject of several QSAR studies. For example, three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of naphthyridine derivatives to understand their cytotoxic activities against HeLa, HL-60, and PC-3 human cancer cell lines. nih.govnih.gov These models showed high predictive accuracy, with statistical parameters such as r²pred values exceeding 0.91, and the resulting contour maps highlighted the structural features crucial for cytotoxicity. nih.govnih.gov More recently, machine learning algorithms have been integrated into QSAR. A study on 1,7-naphthyridine analogues used Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM) to build models predicting inhibitory activity against PIP4K2A. nih.gov The SVM model proved to be the best-performing, with high correlation and predictive values. nih.gov Such QSAR models are invaluable for rationally designing novel this compound derivatives with enhanced biological activity.
| Naphthyridine Series | Biological Activity | QSAR Method | Key Statistical Parameters |
| 1,7-Naphthyridine Analogues | PIP4K2A Inhibition | MLR, ANN, SVM | Best Model (SVM): R²TR = 0.9845, Q²EX = 0.8793 nih.gov |
| Naphthyridine Derivatives | Cytotoxicity (HeLa cells) | 3D-QSAR (CoMFA/CoMSIA) | q² = 0.857, r² = 0.984, r²pred = 0.966 nih.govnih.gov |
| Naphthyridine Derivatives | Cytotoxicity (HL-60 cells) | 3D-QSAR (CoMFA/CoMSIA) | q² = 0.777, r² = 0.937, r²pred = 0.913 nih.govnih.gov |
| 1,8-Naphthyridine Derivatives | HIV-1 Integrase Inhibition | 2D-QSAR (Consensus GAPLS-MLR) | R²test = 0.775 researchgate.net |
| Naphthyridine & Isoquinoline Derivatives | CDK8 Inhibition | 3D-QSAR (CoMFA) | q² = 0.64, r² = 0.98 nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static picture of molecular interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. frontiersin.org Conformational analysis explores the energetically favorable three-dimensional arrangements (conformers) of a molecule. MD simulations simulate the physical movements of atoms and molecules over time, providing detailed information on the stability of a ligand-protein complex, the role of solvent molecules, and the conformational changes that may occur upon binding. nih.govspringernature.com
These techniques are critical for a comprehensive understanding of how a flexible molecule like this compound might behave in a biological environment. For instance, MD simulations have been used to explore the binding mode of naphthyridine-based inhibitors with Cyclin-Dependent Kinase 8 (CDK8). nih.gov These simulations revealed that hydrogen bond interactions with specific residues, like LYS52, significantly impact the compound's activity and that the complex remains stable over the simulation period. nih.gov In another study, conformational analysis was performed on dimers of 2-amino-1,8-naphthyridine to determine the probability of stacked versus unstacked conformations, which is crucial for their interaction with DNA and RNA. researchgate.net By applying MD simulations to a docked complex of this compound, researchers could assess the stability of the predicted binding pose, refine the interaction energies, and observe the dynamic behavior of the complex, yielding a more accurate model of its biological function. mdpi.com
| System Studied | Simulation Method | Duration | Key Findings |
| Naphthyridine-CDK8 Inhibitor Complex | Molecular Dynamics | Not Specified | Revealed that hydrogen bond interaction with residue LYS52 is critical for activity. nih.gov |
| EphA2:SHIP2 SAM-SAM heterodimer | All-atom Molecular Dynamics | 2.4 µs | Observed transitions between discernible configurations; salt-bridges and hydrogen bonds were key to transitions. nih.gov |
| Protein-protein complexes (general) | All-atom Molecular Dynamics | Not Specified | Characterized structural changes upon binding and analyzed the role of interfacial water molecules. frontiersin.org |
| Aryl acylamidase-acetaminophen complex | Molecular Dynamics | Not Specified | Protocol established for investigating protein-drug interactions, stability, and dynamics. nih.gov |
Applications As Precursors and Chemical Probes in Medicinal Chemistry
8-Amino-1,7-naphthyridine-5-carboxamide as a Scaffold for Novel Drug Candidates
The naphthyridine framework is a well-established structural motif in a wide range of biologically active compounds, including approved drugs like the antibacterial agent Gemifloxacin. nih.gov More recently, the 2,7-naphthyridone scaffold, a close structural relative of the 1,7-naphthyridine (B1217170), has been identified as a promising lead structure for the development of inhibitors targeting clinically relevant protein kinases. nih.gov
Researchers have successfully utilized an 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold to generate new inhibitors of c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key kinases implicated in cancer progression and angiogenesis. nih.gov By designing and synthesizing a series of derivatives based on this core, new lead compounds with potent inhibitory activity were discovered. This work underscores the value of the 8-amino-naphthyridine core as a foundational scaffold for generating novel kinase inhibitors, which are a cornerstone of modern oncology. The inherent properties of this scaffold provide a robust starting point for structure-activity relationship (SAR) studies aimed at discovering next-generation therapeutics for cancer and other diseases. nih.gov
Table 1: Inhibitory Activity of 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one Derivatives This table presents a selection of derivatives and their corresponding inhibitory concentrations (IC50) against target kinases, demonstrating the potential of the scaffold.
| Compound ID | Target Kinase | IC50 (nM) |
| 9k | c-Kit | 8.5 |
| 10l | VEGFR-2 | 56.5 |
| 10r | VEGFR-2 | 31.7 |
| 3 (Reference) | c-Kit | 329.6 |
| 3 (Reference) | VEGFR-2 | 279.9 |
Derivatization for Enhanced Biological Specificity
The versatility of the this compound scaffold lies in its amenability to chemical modification, or derivatization. By strategically adding or altering functional groups at various positions on the naphthyridine ring system, chemists can systematically optimize a compound's properties to achieve greater potency and selectivity for a specific biological target.
This principle has been effectively demonstrated in the development of c-Kit and VEGFR-2 inhibitors based on the 8-amino-2-phenyl-2,7-naphthyridin-1(2H)-one core. nih.gov The initial lead compound showed moderate activity, but through systematic derivatization, researchers were able to introduce substituents that formed more favorable interactions with the kinase active site. For example, compound 9k emerged as a highly potent c-Kit inhibitor with an IC50 value of 8.5 nM, representing a nearly 39-fold improvement over the initial reference compound. nih.gov Similarly, compounds 10l and 10r displayed significantly enhanced activity against VEGFR-2. nih.gov These improvements in biological specificity are a direct result of targeted derivatization, highlighting how modifications to the parent scaffold can transform a modest lead into a highly potent and selective drug candidate.
Table 2: Structure-Activity Relationship (SAR) Highlights for Enhanced Specificity This table illustrates how specific chemical modifications on the core scaffold led to improved biological activity against different kinase targets.
| Compound ID | Key Structural Modification | Resulting Biological Activity | Fold Improvement (vs. Ref. 3) |
| 9k | Addition of a specific side chain | Potent and selective c-Kit inhibition | 38.8-fold |
| 10l | Modification of phenyl ring substituent | Potent VEGFR-2 inhibition | 5.0-fold |
| 10r | Alternative phenyl ring substituent | Most potent VEGFR-2 inhibition | 8.8-fold |
Use in Chemical Biology for Target Validation and Pathway Elucidation
In chemical biology, highly potent and selective small molecule inhibitors serve as powerful "chemical probes" to investigate the function of proteins within complex biological systems. These probes allow researchers to acutely inhibit a specific protein target, such as a kinase, and observe the downstream cellular consequences. This process is crucial for validating that a particular protein is a viable drug target for a disease and for elucidating its role in signaling pathways.
Derivatives of the 8-amino-naphthyridine scaffold, by virtue of their demonstrated potency and selectivity against kinases like c-Kit and VEGFR-2, are well-suited for use as chemical probes. nih.gov For instance, a highly selective inhibitor for c-Kit developed from this scaffold can be used in cell-based assays or animal models to dissect the specific contributions of c-Kit signaling to tumor growth, cell migration, or resistance to therapy. By providing a means to chemically "knock-out" the function of a single kinase, these compounds help to unravel complex biological pathways and confirm the therapeutic hypothesis before significant resources are invested in a full drug development program. Molecular docking studies further aid in this process by providing insights into the specific binding interactions that confer selectivity, reinforcing the utility of these compounds as precise tools for biological investigation. nih.gov
Development of Radiolabeled Analogues for Imaging Research
Molecular imaging techniques, particularly Positron Emission Tomography (PET), are indispensable tools in both preclinical research and clinical diagnostics. These techniques rely on radiolabeled probes, which are biologically active molecules tagged with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18). When administered in trace amounts, these probes accumulate at their biological target, allowing for the non-invasive visualization and quantification of the target's distribution and density in vivo.
Given the success of 8-amino-naphthyridine derivatives as potent kinase inhibitors, the development of radiolabeled analogues represents a logical and valuable next step. A radiolabeled version of a selective c-Kit or VEGFR-2 inhibitor could be used as a PET imaging agent for several key applications:
Tumor Characterization: To visualize and quantify the expression levels of c-Kit or VEGFR-2 in tumors, helping to identify patients who are most likely to respond to a targeted therapy.
Pharmacodynamic Assessment: To confirm that an unlabeled therapeutic based on the same scaffold is engaging its target in vivo and to determine the dose required to achieve sufficient target occupancy.
Monitoring Treatment Response: To assess whether a therapy is successfully downregulating the target kinase pathway.
While the synthesis of a specific radiolabeled this compound has not been detailed in the reviewed literature, the established methodologies for radiolabeling small molecules could be readily applied to this versatile scaffold. nih.gov The development of such probes would provide powerful new tools for advancing cancer research and personalizing medicine.
Future Perspectives and Research Directions
Exploring Novel Synthetic Pathways
The functionalization of the naphthyridine core presents a considerable challenge, necessitating the development of more efficient and versatile synthetic methodologies. acs.org Future research will likely focus on pioneering new synthetic routes that offer greater flexibility and efficiency in creating diverse libraries of 1,7-naphthyridine (B1217170) derivatives.
Modern synthetic strategies that could be adapted and refined for this purpose include:
Catalyst-Free Domino Reactions: One-pot, multi-component domino reactions, which proceed under catalyst-free conditions in environmentally benign solvents like ethanol, offer a streamlined approach to constructing functionalized naphthyridine rings. rsc.org This methodology is advantageous due to its operational simplicity, high yields, and regioselectivity. rsc.org
Metal-Catalyzed Cross-Coupling: Cobalt-catalyzed cross-coupling reactions have proven effective for the functionalization of various halogenated naphthyridines with a range of organometallic reagents. acs.org This method allows for the introduction of diverse alkyl and aryl groups onto the naphthyridine scaffold under mild conditions. acs.org Stepwise cross-coupling using successive palladium and cobalt catalysis can also achieve regioselective functionalization. acs.org
Rearrangement Reactions: The Smiles rearrangement has been utilized as a novel approach for the synthesis of 1-amino-3-oxo-2,7-naphthyridines, which can serve as versatile intermediates for creating more complex heterocyclic systems. nih.gov Exploring similar intramolecular rearrangement strategies could unlock new pathways to previously inaccessible 8-amino-1,7-naphthyridine-5-carboxamide analogs.
These advanced synthetic methods are crucial for overcoming the limitations of traditional multi-step syntheses, which often involve harsh conditions and limited functional group compatibility. researchgate.netacs.org By developing more robust synthetic tools, researchers can rapidly generate a wide array of derivatives for structure-activity relationship (SAR) studies.
Advancements in Targeted Biological Activity and Selectivity
A primary goal in the development of naphthyridine-based therapeutics is to enhance their biological target specificity, thereby maximizing efficacy and minimizing off-target effects. The 1,7-naphthyridine scaffold has been successfully employed to create potent and highly selective inhibitors for specific biological targets, such as the kinase PIP4K2A. acs.orgnih.gov
Future research in this area will concentrate on several key aspects:
Structure-Based Drug Design: By leveraging high-resolution structural data of target proteins, medicinal chemists can rationally design this compound derivatives with improved binding affinity and selectivity. For instance, introducing specific substituents, such as a chlorine atom at the C-5 position of the 1,7-naphthyridine core, can lead to significant improvements in biochemical potency through additional interactions with the target's active site. acs.org
Linker Modification: For compounds that act as dimers or require specific spatial orientations, modification of the linker connecting pharmacophoric elements can dramatically improve selectivity. Research on 2-amino-1,8-naphthyridine dimers demonstrated that altering the linker structure enhanced the selectivity for binding to guanine-guanine (G-G) mismatches in DNA by minimizing binding to other mismatched pairs. nih.gov
Targeted Delivery: The concept of targeted therapy, which involves delivering a cytotoxic agent specifically to cancer cells, is a rapidly advancing field. nih.govresearchgate.netnih.govnjbio.com The this compound scaffold could be incorporated into antibody-drug conjugates (ADCs) or other targeted delivery systems to direct its therapeutic action to diseased tissues, thereby enhancing its therapeutic index. nih.gov
Continued investigation into the structure-activity relationships of this compound class is essential for optimizing target engagement and achieving the desired biological outcomes. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. researchgate.netmdpi.com These computational tools can be powerfully applied to the design and optimization of novel this compound analogs.
Key applications of AI and ML in this context include:
High-Throughput Virtual Screening: AI and ML algorithms can rapidly screen vast virtual libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. nih.govspringernature.com This approach significantly reduces the time and resources required for initial hit identification compared to traditional high-throughput screening. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from the ground up, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net These models can explore a vast chemical space to propose novel 1,7-naphthyridine derivatives that may not be conceived through conventional medicinal chemistry approaches.
Predictive Modeling: Machine learning models, particularly deep learning techniques, can be trained on existing data to predict the biological activities and physicochemical properties of new compounds. mdpi.comnih.gov By learning from complex structure-activity relationships, these models can guide the optimization of lead compounds, prioritizing the synthesis of candidates with the highest likelihood of success. nih.govnih.gov
The application of these in silico methods allows for a more rational and data-driven approach to drug design, accelerating the journey from a promising scaffold to a clinical candidate. springernature.comnih.gov
Development of Multi-Targeting Agents
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, drugs that can simultaneously modulate several targets—known as multi-target agents—are becoming an increasingly attractive therapeutic strategy. nih.govnih.govspringernature.com The inherent versatility of the naphthyridine scaffold makes it an excellent foundation for the development of such multi-targeting compounds. nih.gov
The design of multi-target agents based on the this compound core could involve:
Pharmacophore Integration: This strategy involves merging or linking the distinct pharmacophoric features of known inhibitors for different targets into a single molecule. nih.gov For example, the benzo[h]- acs.orguni-muenchen.denaphthyridine scaffold has been used to successfully create dual-target ligands with high affinity for both the H3 and 5-HT4 receptors. nih.gov A similar approach could be used to design 1,7-naphthyridine derivatives that act on multiple kinases in a cancer signaling pathway or on different protein targets implicated in a neurodegenerative disease.
Dual-Target Inhibition: Certain compounds naturally possess the ability to inhibit more than one target. Research has led to the development of dual inhibitors, such as those targeting both NAMPT and PAK4, which can offer synergistic anticancer effects. mdpi.com Systematic screening and computational analysis of this compound derivatives could identify candidates with potent activity against multiple, disease-relevant targets.
The development of multi-targeting agents requires a deep understanding of the underlying disease biology and sophisticated computational and medicinal chemistry approaches to achieve the desired activity profile while maintaining drug-like properties. nih.govnih.gov
Q & A
Basic Synthesis: What are the primary synthetic routes for 8-amino-1,7-naphthyridine-5-carboxamide, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution and amination reactions. A common approach involves halogenated precursors (e.g., 5-bromo- or 5-chloro-1,7-naphthyridine) reacting with potassium amide in liquid ammonia. For example, 5-bromo-1,7-naphthyridine undergoes tele-amination to yield 8-amino derivatives, while the 5-chloro analog reacts more slowly, producing lower yields . Optimization requires controlling temperature (e.g., 0–5°C for bromo derivatives) and solvent systems (e.g., dimethylformamide with potassium t-butoxide). NMR spectroscopy is critical for verifying regioselectivity, as amide ion addition occurs predominantly at position 8 in bromo derivatives but may also occur at position 2 in chloro analogs .
Advanced Synthesis: How does substituent electronic and steric effects influence regioselectivity in amination reactions of halogenated 1,7-naphthyridines?
Regioselectivity is governed by halogen electronegativity and steric hindrance. Bromine’s higher leaving-group ability facilitates nucleophilic attack at position 8, whereas chlorine’s lower reactivity leads to competitive addition at position 2. For instance, 5-bromo-1,7-naphthyridine forms 8-amino-5-bromo-1,7-naphthyridine as the major product, while the chloro analog yields trace amounts of 8-amino-5-chloro-1,7-naphthyridine and minor 2-amino byproducts. Steric effects from substituents (e.g., methyl or phenyl groups) on the pyridyl moiety further modulate reactivity, as seen in the synthesis of 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine .
Structural Characterization: Which analytical techniques are most effective for confirming the structure and purity of this compound derivatives?
- 1H-NMR Spectroscopy : Essential for identifying regioselectivity in amination reactions. For example, aromatic proton splitting patterns distinguish between position 8 and 2 adducts .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for derivatives like ethyl 5-amino-7-benzylseleno-8-cyano-1,6-naphthyridine carboxylate .
- X-ray Crystallography : Resolves conformational ambiguities, such as symmetric vs. asymmetric conformers in carboxamide derivatives .
Biological Activity: What evidence supports the antibacterial and anti-inflammatory potential of this compound derivatives?
In vitro assays demonstrate potent activity against bacterial and fungal strains. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine exhibits inhibition zones of 200 µg/mL against common pathogens (Table I, ). Structure-activity relationships (SAR) reveal that electron-withdrawing groups (e.g., cyano or trifluoromethyl) enhance antibacterial potency, while bulky substituents reduce bioavailability . Anti-inflammatory activity is linked to triazolo-naphthyridine carboxamides, which inhibit cyclooxygenase-2 (COX-2) without gastric toxicity .
Data Contradictions: How can researchers reconcile conflicting results in reaction outcomes between halogenated analogs?
Discrepancies arise from differences in halogen reactivity and solvent systems. For instance, bromo derivatives react faster in liquid ammonia due to weaker C-Br bonds, whereas chloro analogs require harsher conditions (e.g., elevated temperatures or polar aprotic solvents). Conflicting NMR data (e.g., unexpected adducts at position 2) should be validated via isotopic labeling or computational modeling to confirm mechanistic pathways .
Advanced Modifications: What strategies enable functionalization of the carboxamide moiety to enhance bioactivity or solubility?
- Mannich Reactions : Introduce aminoalkyl groups to improve water solubility. For example, Mannich bases of triazolo-naphthyridine carboxamides show enhanced anti-inflammatory activity .
- Ester Hydrolysis : Convert ethyl or methyl esters to free carboxylic acids under basic conditions (e.g., NaOH, 95°C) to modulate pharmacokinetic properties .
- Heterocyclic Fusion : Pyrimido[1,2-a][1,8]naphthyridine derivatives exhibit improved kinase inhibition, as seen in Pim-1 kinase inhibitors .
Methodological Challenges: What are the key considerations for scaling up synthesis while maintaining yield and purity?
- Catalyst Selection : Use sodamide or potassium t-butoxide for controlled amination, avoiding side reactions like Chichibabin adducts .
- Purification : Recrystallization from toluene or ethanol removes byproducts, particularly for halogenated intermediates .
- Stability Testing : Monitor degradation under acidic/basic conditions, as carboxamides may hydrolyze to carboxylic acids .
Analytical Validation: How can researchers address batch-to-batch variability in biological activity data?
Standardize assays using:
- Tube Dilution Tests : Quantify minimum inhibitory concentrations (MICs) for antibacterial activity .
- CLSM Imaging : Confocal laser scanning microscopy with fluorescent dyes (e.g., APTS) assesses compound localization in cellular models .
- Particle Size Analysis : Laser diffraction ensures uniform granule size in formulation studies, critical for reproducible dissolution rates .
Computational Modeling: What in silico tools predict the binding affinity of this compound derivatives to target proteins?
- Molecular Docking : Software like AutoDock Vina models interactions with bacterial DNA gyrase or COX-2 active sites .
- QSAR Models : Correlate substituent properties (cLogP, H-bond donors) with bioactivity to guide synthetic prioritization .
Ethical and Safety Considerations: What protocols mitigate risks when handling reactive intermediates (e.g., halogenated precursors)?
- Fume Hood Use : Mandatory for reactions involving liquid ammonia or cyanide derivatives .
- Waste Neutralization : Quench excess amide ions with ammonium chloride before disposal .
- Personal Protective Equipment (PPE) : Gloves and goggles are essential due to the compound’s acute toxicity (H300/H301 classifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
